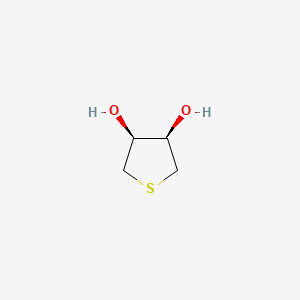
Thiolanediol, cis-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiolanediol, cis-(+/-)- can be synthesized through several methods. One common approach involves the reduction of thiolane-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding the desired cis-diol product.
Industrial Production Methods
Industrial production of thiolanediol, cis-(+/-)- often involves the catalytic hydrogenation of thiolane-3,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Structural Analysis of Thiolanediol
Thiolanediol consists of a tetrahydrothiophene (thiolane) ring with two adjacent hydroxyl groups in a cis configuration. Key reactive sites include:
-
Hydroxyl groups : Capable of hydrogen bonding, oxidation, esterification, and acetal formation.
-
Sulfur atom : Susceptible to oxidation or nucleophilic ring-opening.
-
Ring strain : Potential for ring-opening reactions under acidic/basic conditions.
Sulfur Oxidation
The thiolane sulfur can undergo stepwise oxidation:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ or mCPBA | Sulfoxide | Mild, room temperature |
| Excess H₂O₂ or Oxone® | Sulfone | Heated or prolonged |
Mechanistic Insight :
-
Sulfur’s lone pair facilitates electrophilic attack by peroxides.
-
Stereochemistry at sulfur may invert during oxidation (e.g., cis/trans sulfoxide formation) .
Diol Oxidation
Vicinal diols are prone to oxidation:
| Reagent | Product | Notes |
|---|---|---|
| NaIO₄ (periodate) | Cleavage to dialdehyde | Requires aqueous acidic conditions |
| CrO₃/H⁺ | Ketone or carboxylic acid | Depends on diol substitution |
Nucleophilic Ring-Opening
The thiolane ring may undergo acid- or base-catalyzed ring-opening:
-
Acidic Conditions : Protonation of sulfur enhances electrophilicity, enabling attack by nucleophiles (e.g., H₂O, alcohols) to form linear thioethers.
Thiolanediol+H+→Protonated intermediateH2OHS(CH2)3CH(OH)CH2OH . -
Basic Conditions : Deprotonation of hydroxyl groups may facilitate elimination or ring expansion.
Ester Formation
Reaction with acyl chlorides or anhydrides:
Thiolanediol+(RCO)2OpyridineDiesters
Acetal/Ketal Formation
Protection of diols with aldehydes/ketones:
Thiolanediol+2R2C=OH+Bicyclic acetal
Radical Reactions
Thiolanes can participate in hydrogen abstraction or radical chain reactions:
Ring Expansion/Contraction
Under photolytic or thermal conditions, strained thiolanes may undergo sigmatropic shifts or cycloadditions (e.g., [2+2] with alkenes) .
Comparative Reaction Table
Research Gaps and Recommendations
-
No direct experimental data on thiolanediol was found in the provided sources.
-
Suggested Studies :
For authoritative data, consult the CAS Reactions Database ([Source 4]), which catalogs >150 million reactions, including organosulfur transformations.
Aplicaciones Científicas De Investigación
Thiolanediol, cis-(+/-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of thiolanediol, cis-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, modulating cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Thiolanediol, cis-(+/-)- can be compared with other similar compounds such as:
Thiolanediol, trans-(+/-)-: Differing in the spatial arrangement of hydroxyl groups, leading to different chemical and biological properties.
Thiophene diols: Compounds with a similar thiolane ring structure but differing in the position and number of hydroxyl groups.
Cyclohexane diols: Compounds with a similar diol functionality but differing in the ring structure, leading to different reactivity and applications.
Conclusion
Thiolanediol, cis-(+/-)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its mechanism of action and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Número CAS |
3976-75-8 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
(3S,4R)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ |
Clave InChI |
WONPWMKTZAPWSP-ZXZARUISSA-N |
SMILES |
C1C(C(CS1)O)O |
SMILES isomérico |
C1[C@H]([C@H](CS1)O)O |
SMILES canónico |
C1C(C(CS1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















